4-(4-Amino-3-ethyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
4-(4-Amino-3-ethyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester: is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an amino group, and a piperidine ring. It is often used as an intermediate in the synthesis of various pharmaceuticals and chemical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Amino-3-ethyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of 4-(4-amino-3-ethylphenyl)piperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-(4-Amino-3-ethyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various halogenating agents or nucleophiles under controlled conditions.
Major Products Formed:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 4-(4-Amino-3-ethyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds .
Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It is also used in the development of new drugs and therapeutic agents .
Medicine: In medicine, this compound is used in the synthesis of drugs that target specific receptors in the body. It is particularly useful in the development of analgesics and anesthetics .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It is also used as a precursor in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 4-(4-Amino-3-ethyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
Uniqueness: 4-(4-Amino-3-ethyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the amino and ethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound in the synthesis of specialized pharmaceuticals and research chemicals .
Properties
Molecular Formula |
C18H28N2O2 |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
tert-butyl 4-(4-amino-3-ethylphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H28N2O2/c1-5-13-12-15(6-7-16(13)19)14-8-10-20(11-9-14)17(21)22-18(2,3)4/h6-7,12,14H,5,8-11,19H2,1-4H3 |
InChI Key |
BGFDLVFWPYGQBS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C2CCN(CC2)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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